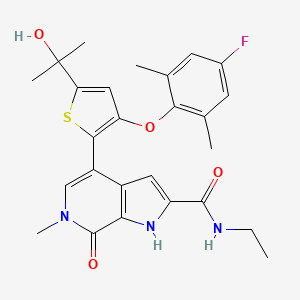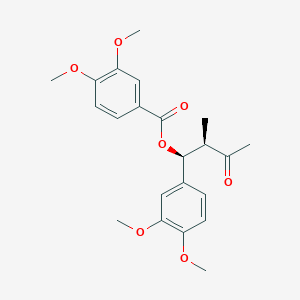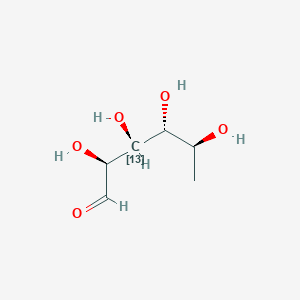
Almorexant (|AS,1S) isomer-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almorexant (|AS,1S) isomer-13C,d3 is a derivative of Almorexant, a compound known for its role as an orexin receptor antagonist. Orexin receptors are involved in the regulation of sleep and wakefulness, making Almorexant and its derivatives of significant interest in the treatment of sleep disorders such as insomnia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Almorexant (|AS,1S) isomer-13C,d3 typically involves several steps, including the introduction of isotopic labels (13C and d3) into the Almorexant molecule. The synthetic route may involve:
Starting Materials: Specific precursors that contain the desired isotopic labels.
Reaction Conditions: Controlled temperature, pressure, and pH to ensure the correct incorporation of isotopic labels.
Catalysts and Reagents: Use of catalysts to facilitate the reaction and reagents to introduce the isotopic labels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes:
Optimization of Reaction Conditions: Ensuring that the reaction is efficient and yields a high purity product.
Purification Techniques: Methods such as chromatography to isolate the desired isomer.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Almorexant (|AS,1S) isomer-13C,d3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Almorexant (|AS,1S) isomer-13C,d3 has several scientific research applications, including:
Chemistry: Studying the reactivity and stability of isotopically labeled compounds.
Biology: Investigating the role of orexin receptors in various physiological processes.
Medicine: Developing new treatments for sleep disorders and other conditions related to orexin receptor activity.
Industry: Use in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Almorexant (|AS,1S) isomer-13C,d3 involves its interaction with orexin receptors. By binding to these receptors, the compound inhibits their activity, leading to:
Reduced Wakefulness: Promoting sleep and reducing insomnia.
Modulation of Other Physiological Processes: Such as appetite and energy metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suvorexant: Another orexin receptor antagonist used to treat insomnia.
Lemborexant: A newer orexin receptor antagonist with similar applications.
Comparison
Uniqueness: Almorexant (|AS,1S) isomer-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism.
Efficacy: The efficacy of Almorexant and its derivatives may vary compared to other orexin receptor antagonists, depending on their specific binding affinities and pharmacological profiles.
Propriétés
Formule moléculaire |
C29H31F3N2O3 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
(2S)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-(trideuterio(113C)methyl)acetamide |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27-/m0/s1/i1+1D3 |
Clé InChI |
DKMACHNQISHMDN-FCPFFEOVSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])NC(=O)[C@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
SMILES canonique |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)






